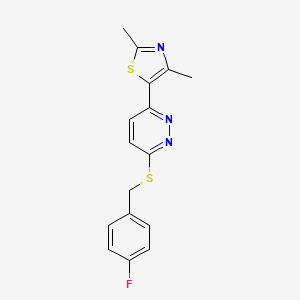

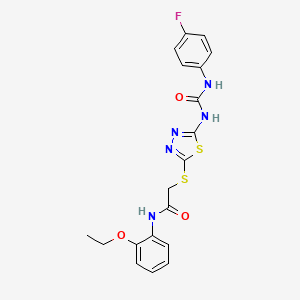

5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that similar compounds, such as pyridazin derivatives containing different thiobenzyl moieties, have been synthesized and screened for their inhibitory activities against rat intestinal α-glucosidase enzyme . The final products were easily obtained without the need for harsh purification steps .Applications De Recherche Scientifique

Antioxidant Activity Studies

Research has extensively explored the antioxidant activities of various compounds, including thiazole derivatives. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical for determining the antioxidant capacity of complex samples, which could be applied to studying compounds like 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole (Munteanu & Apetrei, 2021).

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives have been identified for their potential in acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor agents. A review of patents reveals the diversity of thiazole derivatives developed for various therapeutic applications, highlighting the scaffold's versatility in drug development (Leoni et al., 2014).

Potential for Optoelectronic Materials

Research into the synthesis and application of quinazoline derivatives, which share structural similarities with thiazole-based compounds, indicates significant potential for these compounds in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of thiazole and similar heterocycles into π-extended conjugated systems could be valuable for creating novel optoelectronic materials, suggesting a possible research avenue for the compound (Lipunova et al., 2018).

Mécanisme D'action

Target of Action

The primary target of the compound “5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole” is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates .

Mode of Action

The compound interacts with the α-glucosidase enzyme, inhibiting its activity . The inhibition is competitive, meaning the compound competes with the substrate for the active site of the enzyme . This results in a decrease in the rate of carbohydrate digestion .

Biochemical Pathways

The inhibition of the α-glucosidase enzyme affects the carbohydrate digestion pathway . Normally, this enzyme cleaves 1,4-α-glycosidic linkages in oligo and polysaccharides, breaking them down into simpler sugars for absorption . When the enzyme is inhibited, this process is slowed down, leading to a delay in glucose absorption in the digestive system .

Pharmacokinetics

The compound’s potent inhibitory activity against α-glucosidase suggests it may have favorable bioavailability .

Result of Action

The primary result of the compound’s action is the suppression of postprandial hyperglycemia, or high blood sugar levels after meals . By inhibiting α-glucosidase and slowing down carbohydrate digestion, the compound helps to control blood glucose levels .

Propriétés

IUPAC Name |

5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3S2/c1-10-16(22-11(2)18-10)14-7-8-15(20-19-14)21-9-12-3-5-13(17)6-4-12/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZKNPNAXMQSEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2760637.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide](/img/structure/B2760639.png)

![3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2760641.png)

![Ethyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2760644.png)

![N-{3-[5-(furan-2-yl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2760650.png)

![2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2760651.png)

![4-[3-Oxo-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]propyl]benzenesulfonyl fluoride](/img/structure/B2760653.png)

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2760659.png)